molecular formula C12H10N4O4S B11565319 5-{[(4-methyl-2-nitrophenyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[(4-methyl-2-nitrophenyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11565319
M. Wt: 306.30 g/mol
InChI Key: OQSOMIGHUZAJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-methyl-2-nitrophenyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the class of thiobarbiturates. Thiobarbiturates are known for their diverse biological activities, including anti-neoplastic, antiviral, antibiotic, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-methyl-2-nitrophenyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-component reaction. One efficient method described involves the reaction of appropriate amines with formic acid to produce formamides. These formamides then react with the active methylene group of α,β-unsaturated thiobarbituric acid under catalyst-free conditions in an aqueous medium . This green chemistry approach offers several advantages, including high yields, mild reaction conditions, and easy work-up.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multi-component reactions are likely to be employed to ensure efficiency and sustainability. The use of aqueous media and catalyst-free conditions aligns with industrial goals of reducing hazardous waste and minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-{[(4-methyl-2-nitrophenyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the aromatic ring.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thiobarbiturate core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-{[(4-methyl-2-nitrophenyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(4-methyl-2-nitrophenyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interfere with nucleic acid synthesis and protein function. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(4-methyl-2-nitrophenyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H10N4O4S

Molecular Weight

306.30 g/mol

IUPAC Name

6-hydroxy-5-[(4-methyl-2-nitrophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C12H10N4O4S/c1-6-2-3-8(9(4-6)16(19)20)13-5-7-10(17)14-12(21)15-11(7)18/h2-5H,1H3,(H3,14,15,17,18,21)

InChI Key

OQSOMIGHUZAJSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(NC(=S)NC2=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.